4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene
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Overview
Description
4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a complex alkoxy substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a methoxy-substituted benzene derivative, followed by the introduction of the alkoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and subsequent bromination. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the bromine atom or reduction of the alkoxy group.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium amide (NaNH₂), thiols (R-SH)
Major Products:
Oxidation: Quinones, carboxylic acids
Reduction: De-brominated benzene derivatives, reduced alkoxy compounds
Substitution: Amino-substituted benzene derivatives, thio-substituted benzene derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and the effects of halogenated aromatic compounds on biological systems.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with improved efficacy and reduced side effects. The compound’s structural features may contribute to its activity as a pharmacophore in drug design.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The alkoxy substituent may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 4-Bromo-1-methoxy-2-methylbenzene
- 4-Bromo-2-methoxy-1-methylbenzene
- 4-Bromo-1-methoxy-2-(3-methylbut-2-en-1-yl)benzene
Comparison: Compared to similar compounds, 4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene is unique due to the presence of the complex alkoxy substituent. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence the compound’s reactivity and interactions with other molecules. The presence of the bromine atom also enhances the compound’s potential for halogen bonding, contributing to its versatility in various applications.
Properties
CAS No. |
185407-89-0 |
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Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-(3-methylidenepentan-2-yloxy)benzene |
InChI |
InChI=1S/C13H17BrO2/c1-5-9(2)10(3)16-13-8-11(14)6-7-12(13)15-4/h6-8,10H,2,5H2,1,3-4H3 |
InChI Key |
USCXANLCORAXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(C)OC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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